molecular formula C8H11N3O3 B1428049 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1248946-64-6

1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1428049
CAS RN: 1248946-64-6
M. Wt: 197.19 g/mol
InChI Key: XYHRNKMEKLECCT-UHFFFAOYSA-N
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Description

1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the family of triazole carboxylic acids. It is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard. Its structural specificity makes it valuable for accurate results in drug development and quality control processes .

Medicine

In the medical field, the compound finds its application in the synthesis of potential therapeutic agents. Its triazole moiety is particularly significant due to its resemblance to the azide-aldehyde cycloaddition product, which is a key intermediate in many pharmaceutical syntheses .

Agriculture

As a research chemical, it may be explored for its role in developing new agrochemicals. The oxolane and triazole rings could be pivotal in creating compounds with fungicidal or herbicidal properties .

Material Science

The compound’s unique structure could be investigated for the design of novel materials. Its potential to form stable heterocyclic frameworks can be advantageous in creating polymers or coatings with specific properties .

Environmental Science

In environmental science, this compound could be used to study soil and water contamination levels. Its detectable properties make it suitable for tracing and monitoring environmental pollutants .

Biochemistry

Biochemists might explore this compound for its reactivity in enzymatic reactions or its binding affinity with biological macromolecules. It could serve as a building block for bioconjugation in proteins or nucleic acids .

Pharmacology

The compound’s applications in pharmacology are linked to its potential as a precursor in drug design. Its triazole ring is a common motif in many drugs and could be key in developing new pharmacophores .

Chemical Synthesis

Chemists may employ this compound in synthetic pathways to create complex molecules. Its reactive carboxylic acid group offers a versatile handle for further functionalization .

properties

IUPAC Name

1-(oxolan-3-ylmethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-8(13)7-4-11(10-9-7)3-6-1-2-14-5-6/h4,6H,1-3,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHRNKMEKLECCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1248946-64-6
Record name 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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